N-(4-nitrophenyl)thiophene-2-sulfonamide
Overview
Description
“N-(4-nitrophenyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C10H8N2O4S2 . It is a type of sulfonamide, a class of organic compounds widely used in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
The synthesis of sulfonamides, including “this compound”, can be carried out using an indirect method that avoids contamination of the product with no need for purification . For instance, a novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA), was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .
Molecular Structure Analysis
The molecular structure of “this compound” was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound .
Chemical Reactions Analysis
Thiophene-based analogs, including “this compound”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Scientific Research Applications
Crystal Structure Analysis
N-(4-nitrophenyl)-N-phenylsulfonamide, a derivative of sulfonamide, has been analyzed for its crystal structure using X-ray diffraction, revealing details about its molecular configuration and the dihedral angles between its substituents. This information is critical for understanding the compound's physical and chemical properties (Gomes et al., 1993).
Synthesis Techniques
A new method for synthesizing sulfonamides, including derivatives of N-(4-nitrophenyl)thiophene-2-sulfonamide, at room temperature has been developed. This process is efficient, requiring shorter reaction times and milder conditions, which is significant for various biological and industrial applications (van den Boom & Zuilhof, 2023).
Antibacterial Properties
Thiophene analogs of sulfanilamides, including this compound, have shown to be effective bacterial growth inhibitors. This highlights the potential of these compounds in developing new antibacterial agents (Bulkacz et al., 1968).
Inhibitory Effects on Carbonic Anhydrase Isoenzymes
Thiophene-based sulfonamides have been evaluated for their inhibitory effects on human erythrocytes carbonic anhydrase I and II isoenzymes. This research provides insights into the potential therapeutic applications of these compounds in diseases where modulation of carbonic anhydrase activity is beneficial (Alım et al., 2020).
Applications in Neuroscience and Medicine
5-(Arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides have shown promising anticonvulsant activities, indicating their potential use in neuroscience and medicine, particularly in conditions related to cerebral blood flow (Barnish et al., 1981).
Mechanism of Action
Future Directions
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The hope is that this research will contribute to the design of novel thiophene-based sulfonamide derived therapeutic agents that may be carbonic anhydrase inhibitors in inhibitor design studies .
Properties
IUPAC Name |
N-(4-nitrophenyl)thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S2/c13-12(14)9-5-3-8(4-6-9)11-18(15,16)10-2-1-7-17-10/h1-7,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRMJNJFECLOSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386724 | |
Record name | N-(4-nitrophenyl)thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53442-39-0 | |
Record name | N-(4-nitrophenyl)thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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